molecular formula C9H8Cl2N2O4 B5031066 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide

2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B5031066
M. Wt: 279.07 g/mol
InChI Key: CKZAWNXHZZDIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-N-(2-methoxy-4-nitrophenyl)acetamide is a chemical compound characterized by its dichloro and nitro functional groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-4-nitroaniline with chloroacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance production efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2,2-dichloro-N-(2-methoxy-4-aminophenyl)acetamide.

  • Substitution: The chlorine atoms on the acetamide group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxylation.

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitrate esters.

  • Reduction: Amines and their derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2,2-Dichloro-N-(2-methoxy-4-nitrophenyl)acetamide has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of nitro-containing compounds in biological systems.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

  • 2,2-Dichloro-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, resulting in different reactivity and biological activity.

  • 2,2-Dichloro-N-(4-nitrophenyl)acetamide: Similar structure but different position of the nitro group, leading to variations in chemical behavior.

Properties

IUPAC Name

2,2-dichloro-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O4/c1-17-7-4-5(13(15)16)2-3-6(7)12-9(14)8(10)11/h2-4,8H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZAWNXHZZDIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.